REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]([CH3:7])[S:5][CH:6]=1.C(N(CC)CC)C.[C:15]([Si:17]([CH3:20])([CH3:19])[CH3:18])#[CH:16].O>C(OCC)(=O)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:7][C:4]1[S:5][CH:6]=[C:2]([C:16]#[C:15][Si:17]([CH3:20])([CH3:19])[CH3:18])[N:3]=1 |^1:32,51|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(SC1)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.381 mL
|
Type
|
reactant
|
Smiles
|
C(#C)[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
copper(I) iodide
|
Quantity
|
21.39 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
79 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction stirred at room temperature for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sparged with nitrogen for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
purged 15 min longer
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The black heterogeneous emulsion was filtered through a plug of celite
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Column chromatography (5%-->6% EtOAc/Hex) gave 307 mg (70%) as a light amber oil
|
Reaction Time |
72 h |
Name
|
|
Type
|
|
Smiles
|
CC=1SC=C(N1)C#C[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |